

A Head-to-Head Comparison of Celastrol and Glycyrrhizin for Liver Protection

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Compound of Interest

Compound Name: Celosin I

Cat. No.: B10857519

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The landscape of hepatoprotective agents is continually evolving, with natural compounds offering promising avenues for therapeutic development. Among these, Celastrol, a pentacyclic triterpenoid from the Thunder God Vine, and Glycyrrhizin, a triterpenoid saponin from licorice root, have emerged as potent candidates for mitigating liver injury. This guide provides an objective, data-driven comparison of their liver-protective performance, supported by experimental evidence and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize the hepatoprotective effects of Celastrol and Glycyrrhizin across various experimental models of liver injury. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as animal models, dosage, and duration of treatment may vary.

Table 1: Effects on Liver Enzyme Levels

Compound	Animal Model	Inducing Agent	Dose	% Reduction in ALT	% Reduction in AST	Reference
Celastrol	Mice	α -naphthyl isothiocyanate (ANIT)	5 mg/kg	Significant reduction (data not specified)	Significant reduction (data not specified)	[1]
Rats	Carbon Tetrachloride (CCl ₄)	1 mg/kg	~50%	~40%	[2]	
Glycyrrhizin	Rats	Hepatic Ischemia-Reperfusion	200 mg/kg	Significant reduction	Significant reduction	[3]
Humans	Alcohol	Proprietary amount	Prevented significant increase	Prevented significant increase	[4]	
Mice	Carbon Tetrachloride (CCl ₄)	200, 400 mg/kg	Significant reduction	Significant reduction	[5]	

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Table 2: Anti-inflammatory Effects

Compound	Model	Key Inflammatory Markers	Effect	Reference
Celastrol	Diabetic Rat Liver	TNF- α , IL-1 β	Significant reduction	[6]
Fibrotic Rat Liver	IL-6, IL-18, IL-1 β	Significant reduction	[2]	
Glycyrrhizin	t-BHP-induced Mice Liver	TNF- α , IL-1 β , IL-6	Significant reduction	[7]
CCl4-induced Mice Liver	TNF- α , iNOS, COX-2	Significant reduction	[5]	
Ischemia-Reperfusion Rats	HMGB1	Inhibition of production	[8]	

TNF- α : Tumor Necrosis Factor-alpha; IL: Interleukin; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; HMGB1: High Mobility Group Box 1

Table 3: Antioxidant Activity

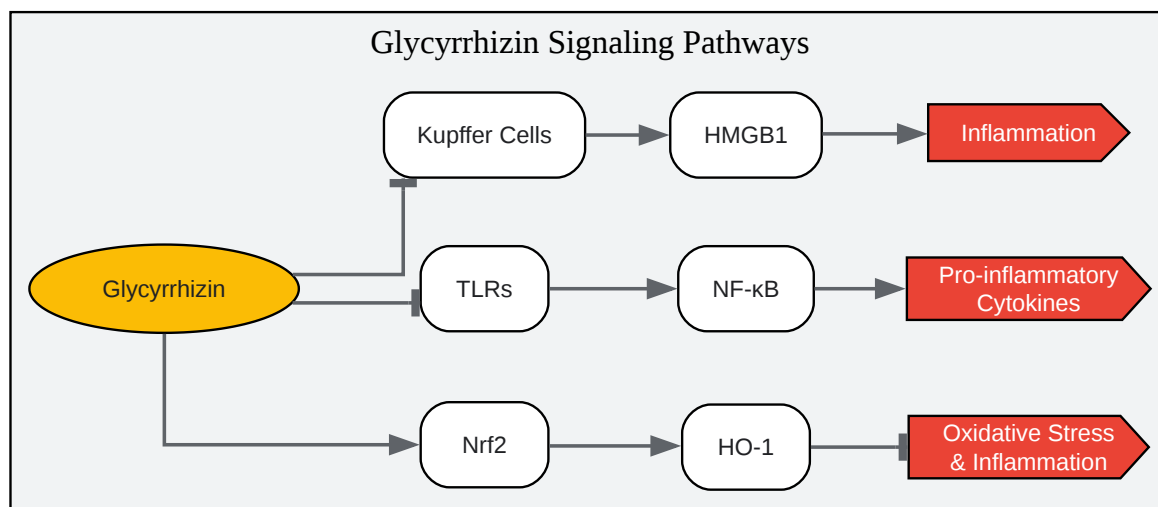
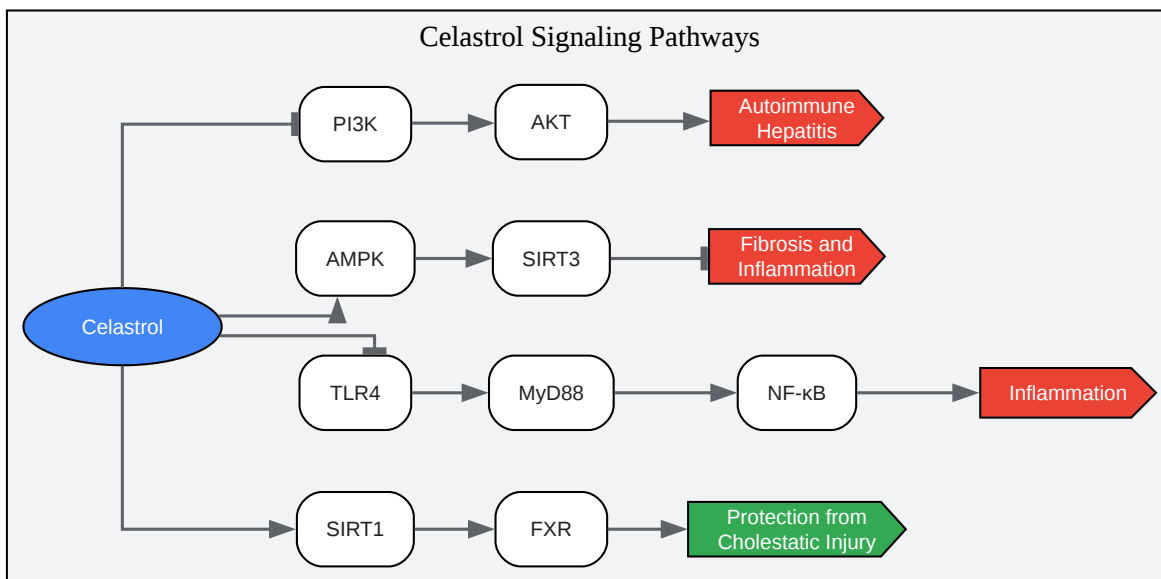
Compound	Model	Key Antioxidant Markers	Effect	Reference
Celastrol	CCl4-intoxicated Mice	Oxidative Stress	Elimination	[9]
Glycyrrhizin	CCl4-induced Rat Liver	SOD, CAT, GSH-Px, GSH	Significant increase	[10]
Ischemia-Reperfusion Rats	MDA	Significant reduction	[3]	
Ischemia-Reperfusion Rats	SOD, GSH-Px	Significant increase	[3]	

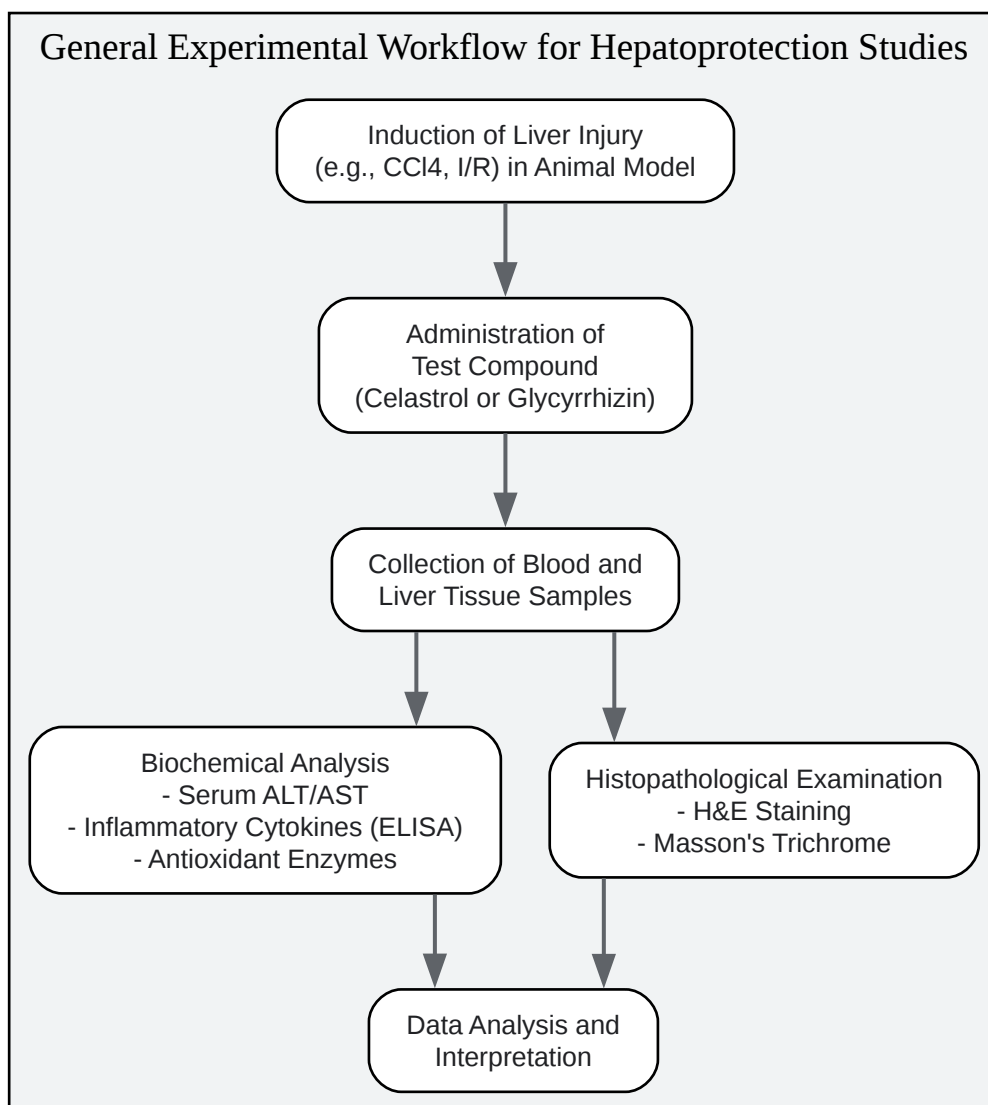
SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; GSH: Glutathione; MDA: Malondialdehyde

Mechanisms of Action: Signaling Pathways

Both Celastrol and Glycyrrhizin exert their hepatoprotective effects through the modulation of complex signaling pathways.

Celastrol has been shown to activate the SIRT1-FXR signaling pathway, which plays a crucial role in protecting against cholestatic liver injury.^[1] It also suppresses inflammatory responses by inhibiting the TLR4/MyD88/NF- κ B signaling pathway.^[6] Furthermore, Celastrol can activate the AMPK-SIRT3 signaling pathway to attenuate liver fibrosis and inflammation.^[2] In the context of autoimmune hepatitis, it has been found to suppress the PI3K/AKT signaling pathway.^[11]





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